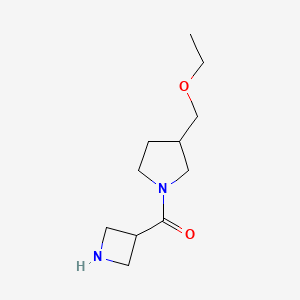

Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

azetidin-3-yl-[3-(ethoxymethyl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-2-15-8-9-3-4-13(7-9)11(14)10-5-12-6-10/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFWCXZQIANLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone is a complex organic compound belonging to the azetidine and pyrrolidine classes, which are known for their significant roles in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound's structure features a unique combination of an azetidine ring and a pyrrolidine moiety, contributing to its distinct pharmacological properties. The molecular formula is , and its molecular weight is approximately 210.28 g/mol.

The biological activity of azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The compound is believed to modulate neurotransmitter systems, potentially impacting pathways related to cognition and mood regulation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that azetidin derivatives can influence serotonin and norepinephrine levels in the brain, which may help alleviate symptoms of depression.

- Cognitive Enhancement : There is evidence that compounds in this class may enhance learning and memory by modulating cholinergic activity.

- Antinociceptive Properties : Some studies have shown that azetidine derivatives can reduce pain perception in animal models, indicating potential for analgesic applications.

Case Studies

Several studies have investigated the biological effects of azetidin derivatives:

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant-like effects of azetidin derivatives in rodent models.

- Findings : The study found significant reductions in immobility time during forced swim tests, suggesting antidepressant properties.

-

Cognitive Function Assessment :

- Objective : To assess the impact of azetidin derivatives on memory retention.

- Findings : Animals treated with the compound demonstrated improved performance in maze tests compared to control groups.

-

Pain Relief Evaluation :

- Objective : To investigate the analgesic potential of azetidin derivatives.

- Findings : The compound exhibited dose-dependent pain relief in formalin-induced pain models.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference Study |

|---|---|---|

| Antidepressant | Modulation of serotonin | |

| Cognitive Enhancement | Cholinergic modulation | |

| Antinociceptive | Inhibition of pain pathways |

Research Applications

The unique structural features of azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone make it a valuable candidate for further research in various fields:

- Medicinal Chemistry : It serves as a lead compound for designing new antidepressants or cognitive enhancers.

- Neuroscience Research : Its effects on neurotransmitter systems can provide insights into the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

| Compound Name | Substituents/Modifications | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|

| Azetidin-3-yl(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)methanone | 4,4-Difluoro and hydroxymethyl groups on pyrrolidine | 220.217 | Synthetic intermediate; enhanced polarity due to -OH group; potential metabolic instability | |

| (R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride | Azetidin-1-yl linked to pyrrolidin-3-yl; stereospecific (R-configuration) | N/A | Investigated for chiral specificity in receptor binding; hydrochloride salt improves solubility | |

| (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone | 3-Hydroxypyrrolidine and 3-methylthiophene groups | N/A | Enhanced aromatic interaction potential; tested for CNS activity due to thiophene moiety | |

| 3-(Hydroxymethyl)phenylmethanone | Aromatic hydroxymethylphenyl substituent | 205.257 | Improved hydrogen bonding capacity; used in kinase inhibitor research | |

| Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone | Tetrazole-functionalized phenyl group | N/A | High polarity; tetrazole enhances metabolic stability and bioavailability | |

| (2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone | Ethylthio-pyridine and phenyl groups | N/A | Lipophilic substituents improve membrane permeability; explored in antiviral studies |

Key Structural and Functional Comparisons:

Substituent Effects on Polarity and Solubility :

- The ethoxymethyl group in the target compound introduces moderate lipophilicity compared to the hydroxymethyl group in 's analog. This difference may enhance membrane permeability but reduce aqueous solubility .

- Fluorination (e.g., 4,4-difluoro in ) increases electronegativity and metabolic resistance, whereas hydroxylation (e.g., 3-hydroxypyrrolidine in ) promotes hydrogen bonding and target engagement .

Aromatic vs. In contrast, aliphatic groups (e.g., ethoxymethyl) prioritize steric effects and flexibility .

Biological Activity Trends: highlights that pyrrolidine-derived cannabinoids with longer side chains (4–6 carbons) show optimal receptor affinity. While the target compound’s ethoxymethyl chain (2 carbons) is shorter, its ether linkage may mimic longer chains by enhancing conformational flexibility .

Research Findings and Implications

- Metabolic Stability : Ethoxymethyl groups (as in the target compound) are less prone to oxidative metabolism than hydroxymethyl groups, suggesting improved pharmacokinetic profiles .

- Receptor Binding: Pyrrolidine-azetidine hybrids are increasingly explored for GPCR modulation (e.g., cannabinoid receptors), where substituent bulk and polarity dictate agonist vs. antagonist behavior .

- Synthetic Utility : The target compound’s structure aligns with intermediates used in fragment-based drug discovery, enabling rapid diversification of the pyrrolidine ring for SAR studies .

Preparation Methods

Azetidine Derivative Preparation and Isolation

One common approach starts with protected azetidine derivatives such as N-t-butyl-O-trimethylsilylazetidine, which undergoes acid-mediated deprotection and extraction steps to yield the free azetidine intermediate. For example:

- Addition of N-t-butyl-O-trimethylsilylazetidine to 3N hydrochloric acid at room temperature, followed by stirring and extraction with ether and methylene chloride.

- Neutralization with sodium hydroxide and saturation with potassium carbonate to precipitate the azetidine derivative.

- Drying and vacuum evaporation yield a white crystalline azetidine solid with yields around 64%.

This step is crucial to obtain a pure azetidine intermediate that can be further functionalized.

Coupling with Pyrrolidine Derivative

The pyrrolidine moiety bearing the ethoxymethyl group is typically synthesized or obtained with the desired substitutions (3-(ethoxymethyl) substitution) and then coupled to the azetidine intermediate via amide bond formation. Key aspects include:

- Use of coupling agents such as dicyclohexylcarbodiimide (DCC), HATU, or other peptide coupling reagents to promote amide bond formation between the azetidine amine and the pyrrolidine carboxylic acid derivative.

- Reaction solvents are generally polar aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile to enhance solubility and reaction rates.

- Reaction temperatures are maintained from 0°C to room temperature or slightly elevated (up to 60°C) to optimize conversion while minimizing ring strain-induced side reactions.

Catalysis and Reaction Conditions

- Lewis acids such as lithium tetrafluoroborate or boron trifluoride etherate are employed to catalyze ring closure or amide bond formation steps.

- Acid catalysis (e.g., trifluoroacetic acid) may be used initially to activate intermediates before base treatment to complete the reaction.

- Reaction times vary from 3 to 24 hours depending on the step and conditions, with monitoring by NMR or chromatographic methods to ensure completion.

Purification Techniques

- After reaction completion, mixtures are typically quenched with aqueous sodium bicarbonate or carbonate solutions to neutralize acids.

- Organic layers are separated and dried over magnesium sulfate or sodium sulfate.

- Purification involves solvent evaporation under reduced pressure, followed by recrystallization or column chromatography to achieve high purity.

- Final products may be isolated as hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions, followed by filtration and washing with methyl tert-butyl ether to yield crystalline solids.

Detailed Reaction Conditions and Parameters

Research Findings and Optimization Notes

- The azetidine ring’s inherent ring strain requires careful control of temperature and reaction time to prevent ring-opening or decomposition.

- Polar aprotic solvents enhance coupling efficiency by stabilizing charged intermediates.

- Lewis acid catalysis improves yields by activating carbonyl groups toward nucleophilic attack.

- Extended reaction times (up to 24 hours) and stepwise addition of reagents improve product purity and yield.

- Final isolation as hydrochloride salts stabilizes the compound and facilitates handling and storage.

Q & A

Q. What are the key structural features of azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone, and how do they influence its physicochemical properties?

The compound combines an azetidine (4-membered saturated ring) and a pyrrolidine (5-membered saturated ring) linked via a methanone group. The 3-(ethoxymethyl) substituent on the pyrrolidine introduces steric bulk and potential hydrogen-bonding interactions. These features affect solubility, stability, and reactivity. Structural analogs (e.g., piperidin-3-yl(pyrrolidin-1-yl)methanone) show that ring strain in azetidine enhances electrophilicity, while ethoxymethyl groups improve solubility in polar solvents . NMR and mass spectrometry (e.g., ESI-MS) are critical for confirming connectivity and purity .

Q. What synthetic routes are recommended for preparing azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone?

A plausible route involves coupling azetidine-3-carboxylic acid derivatives with functionalized pyrrolidine intermediates. For example:

- Step 1 : Synthesize 3-(ethoxymethyl)pyrrolidine via alkylation of pyrrolidin-3-ol with ethyl bromide under basic conditions.

- Step 2 : Activate the azetidine carboxyl group using carbodiimides (e.g., EDC/HOBt) and couple with the pyrrolidine intermediate.

- Step 3 : Purify via silica gel chromatography (e.g., 2–5% EtOAc/CH₂Cl₂) and validate purity by HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of:

- ¹H/¹³C NMR : To confirm ring conformations and substituent positions (e.g., azetidine C-3 proton at δ 3.5–4.0 ppm).

- HRMS : For exact mass verification (expected molecular ion [M+H]⁺ ~253.18 g/mol).

- IR Spectroscopy : To identify carbonyl stretching (~1650–1700 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone?

Molecular docking (e.g., AutoDock Vina) and MD simulations can assess binding affinity to targets like GPCRs or kinases. For example:

- Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., dopamine receptors) due to the compound’s lipophilic moieties.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., logP ~1.5–2.5) and blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What experimental strategies resolve contradictions between predicted and observed biological activity data?

- Dose-Response Studies : Test multiple concentrations to rule out off-target effects.

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the ethoxymethyl group).

- Structural Analog Comparison : Benchmark against compounds like (2-methyl-1,3-thiazol-5-yl)-(2-pyridin-3-ylpyrrolidin-1-yl)methanone to isolate substituent-specific effects .

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?

- pH Stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH at 25°C for 24 hrs). The ethoxymethyl group may hydrolyze under acidic conditions.

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (expected >150°C based on pyrrolidine analogs). Store at –20°C in anhydrous DMSO to prevent moisture-induced degradation .

Q. What safety protocols are essential for handling azetidin-3-yl(3-(ethoxymethyl)pyrrolidin-1-yl)methanone in vitro?

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data from analogs (e.g., piperidin-3-yl derivatives) suggest moderate acute toxicity (LD₅₀ >500 mg/kg in rodents) .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.